2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
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Description
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. RIPK1 plays a crucial role in the regulation of necroptosis and inflammation, making it an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, thereby blocking its kinase activity . This inhibition prevents the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway involves a series of protein-protein interactions and phosphorylation events that lead to the activation of mixed lineage kinase domain-like pseudokinase (MLKL), which forms pores in the cell membrane, leading to cell death . By inhibiting RIPK1, the compound prevents the activation of MLKL, thereby blocking necroptosis .
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed oral bioavailability of 59.55% , suggesting that it is well-absorbed and can reach its target sites in the body effectively.
Result of Action
The compound effectively blocks tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and murine cells . It also inhibits TNFα, Smac mimetic, and zVAD-fmk (TSZ)-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-4-9-21-16(26)11-24-19(27)18-15(17(23-24)12(2)3)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,4,9,11H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRVJCATNOYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.